molecular formula C25H25N3O2S B4233524 4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide

Cat. No. B4233524
M. Wt: 431.6 g/mol
InChI Key: DCAJOPIRATXSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer metabolism.

Scientific Research Applications

BPTES has been extensively studied for its potential applications in cancer research. Glutaminase is an enzyme that is overexpressed in many types of cancer cells and plays a crucial role in cancer metabolism. BPTES has been shown to selectively inhibit glutaminase, leading to a decrease in cancer cell proliferation and tumor growth. BPTES has also been studied for its potential applications in other diseases such as epilepsy and neurodegenerative disorders.

Mechanism of Action

BPTES selectively inhibits glutaminase by binding to the active site of the enzyme and preventing it from catalyzing the hydrolysis of glutamine. Glutamine is an essential amino acid that is required for cancer cell proliferation and survival. By inhibiting glutaminase, BPTES deprives cancer cells of the necessary glutamine, leading to decreased cell proliferation and tumor growth.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects on cancer cells. Inhibition of glutaminase by BPTES leads to a decrease in glutamine levels, which in turn affects various metabolic pathways in cancer cells. BPTES has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, BPTES has been shown to have anti-inflammatory effects and can modulate the immune response.

Advantages and Limitations for Lab Experiments

BPTES has several advantages for lab experiments. It is a highly selective inhibitor of glutaminase, making it suitable for studying the role of glutaminase in cancer metabolism. BPTES has also been optimized for high yield and purity, making it suitable for biochemical and physiological studies. However, BPTES has limitations in terms of its stability and solubility, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for research on BPTES. One direction is to optimize the synthesis of BPTES to improve its stability and solubility. Another direction is to study the efficacy of BPTES in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further research is needed to understand the mechanism of action of BPTES in other diseases such as epilepsy and neurodegenerative disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of BPTES in humans.
Conclusion:
In conclusion, BPTES is a chemical compound that has been extensively studied for its potential applications in cancer research. It selectively inhibits glutaminase, leading to a decrease in cancer cell proliferation and tumor growth. BPTES has significant biochemical and physiological effects on cancer cells and has potential applications in other diseases such as epilepsy and neurodegenerative disorders. While BPTES has advantages for lab experiments, there are limitations to its stability and solubility that need to be addressed. Future research directions include optimizing the synthesis of BPTES, studying its efficacy in combination with other cancer therapies, and evaluating its safety and efficacy in humans through clinical trials.

properties

IUPAC Name

4-phenylmethoxy-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-24(20-8-14-23(15-9-20)30-18-19-6-2-1-3-7-19)27-25(31)26-21-10-12-22(13-11-21)28-16-4-5-17-28/h1-3,6-15H,4-5,16-18H2,(H2,26,27,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAJOPIRATXSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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